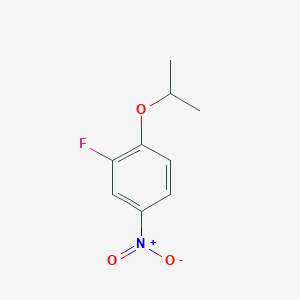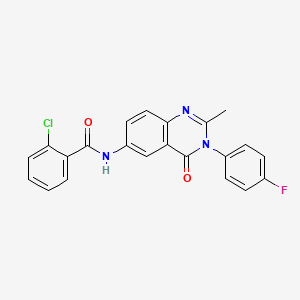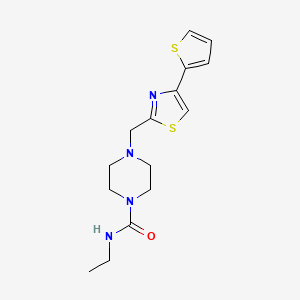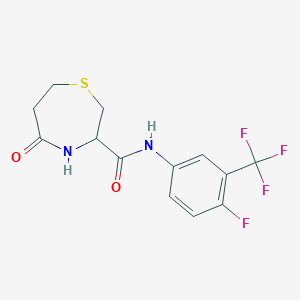
N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is a compound used in the synthesis of various chemical structures . It has a molecular weight of 205.11 .
Synthesis Analysis
This compound may be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .Molecular Structure Analysis
The molecular formula of “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is FC6H3(CF3)NCO .Physical And Chemical Properties Analysis
The compound has a refractive index of 1.461 (lit.), a boiling point of 48 °C/1 mmHg (lit.), and a density of 1.44 g/mL at 25 °C (lit.) .科学的研究の応用
Chemical Synthesis and Structural Modifications
N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide serves as a pivotal chemical entity in the development of various compounds with significant biological activities. For instance, its structural modifications have been explored to enhance oral bioavailability and cell-based activity by adjusting substituents on the pyrimidine ring, indicating its utility in medicinal chemistry for the optimization of pharmacokinetic properties (M. Palanki et al., 2000).
Antimicrobial and Anticancer Agents
The compound and its derivatives have been evaluated for their antimicrobial properties, showing significant activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights its potential in the development of new antimicrobial agents with the ability to combat biofilm-associated infections (Carmen Limban et al., 2011). Furthermore, fluorinated naphthoic acids, sharing a structural resemblance, have been synthesized for their biological significance, suggesting the role of fluorinated compounds like N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide in anticancer research (Jayaram R Tagat et al., 2002).
Organogelators and Electrophilic Agents
Its application extends to the field of material science, where derivatives have been used as organogelators, facilitating the creation of thixotropic gels with potential uses in drug delivery systems (J. Loiseau et al., 2002). Additionally, the development of novel electrophilic reagents for trifluoromethylthiolation indicates its utility in introducing trifluoromethylthio groups into molecules, a modification of interest in the design of compounds with enhanced lipophilicity and metabolic stability, beneficial for drug development (X. Shao et al., 2015).
Fluorine-18 Labeling for PET Imaging
In nuclear medicine, derivatives of N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide have been synthesized for labeling with fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging. This application underscores its significance in the development of diagnostic tools for neurological disorders (L. Lang et al., 1999).
Safety and Hazards
特性
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O2S/c14-9-2-1-7(5-8(9)13(15,16)17)18-12(21)10-6-22-4-3-11(20)19-10/h1-2,5,10H,3-4,6H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUKMHXBBPWNGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

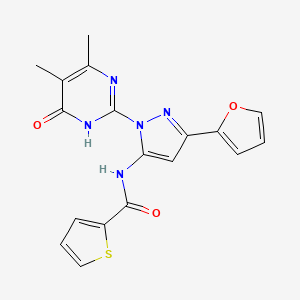
![N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2386093.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide](/img/structure/B2386094.png)

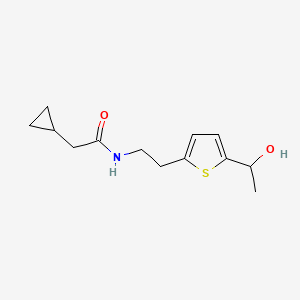


![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2386104.png)
![3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2386105.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2386107.png)
